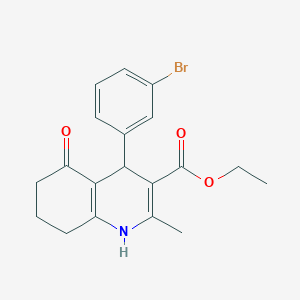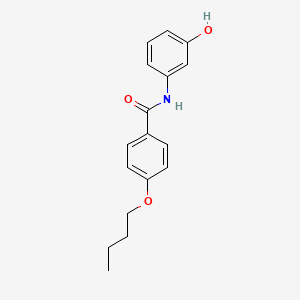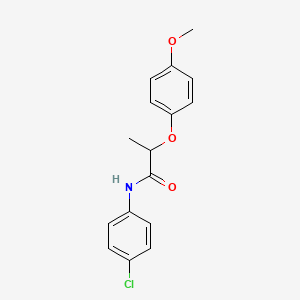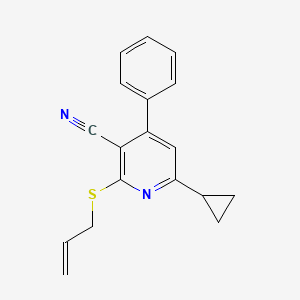![molecular formula C23H29N3O4S B4990117 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide, also known as EP4 antagonist, is a chemical compound that has been widely used in scientific research. This compound is a selective antagonist of the EP4 receptor, which is a subtype of prostaglandin E2 (PGE2) receptor. The EP4 receptor is involved in various physiological and pathological processes, such as inflammation, pain, and cancer.
Mechanism of Action
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist exerts its effect by selectively blocking the 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor, which is a G protein-coupled receptor. The 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor is activated by PGE2, a lipid mediator that is produced during inflammation and other pathological conditions. The activation of 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor leads to the activation of various signaling pathways, such as cAMP-PKA and PI3K-Akt, which are involved in the regulation of cell proliferation, survival, and migration. By blocking the 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor, 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist can inhibit these signaling pathways and modulate the biological processes that are regulated by the 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor.
Biochemical and Physiological Effects:
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist has been shown to have various biochemical and physiological effects, depending on the biological system and the experimental conditions. For example, 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit cancer cell proliferation and migration in vitro and in vivo. In addition, 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist has been shown to modulate the immune response and the cardiovascular system.
Advantages and Limitations for Lab Experiments
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist has several advantages as a research tool. It is a selective and potent antagonist of the 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor, which allows for specific modulation of the 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor signaling pathway. It is also relatively stable and easy to handle in the laboratory. However, 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist also has some limitations. For example, it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results. In addition, the optimal concentration and dosing regimen of 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist may vary depending on the experimental system and the biological process being studied.
Future Directions
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist has great potential for future research in various fields, including inflammation, pain, cancer, and cardiovascular disease. Some possible future directions include:
1. Investigating the role of 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor in other biological processes, such as immune response, metabolism, and neurodegeneration.
2. Developing more potent and selective 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonists for improved therapeutic applications.
3. Combining 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist with other drugs or therapies to enhance their efficacy and reduce side effects.
4. Developing new animal models to study the biological effects of 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist in vivo.
5. Investigating the pharmacokinetics and pharmacodynamics of 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist in humans to determine its safety and efficacy for clinical use.
In conclusion, 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist is a valuable research tool that has been used to study the role of the 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor in various biological processes. Its selective and potent inhibition of the 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor makes it a useful tool for investigating the biological effects of 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor signaling. However, further research is needed to fully understand the potential applications and limitations of 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist in various fields of research.
Synthesis Methods
The synthesis of 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist involves several steps, including the preparation of starting materials, coupling reaction, and purification. The starting materials, such as 4-ethylphenylamine and 4-methylbenzenesulfonyl chloride, are reacted with glycine to form the intermediate product. The intermediate product is then coupled with piperidinecarboxylic acid to yield the final product. The purification of the product is usually done by column chromatography.
Scientific Research Applications
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist has been extensively used in scientific research to investigate the role of the 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor in various biological processes. For example, 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist has been used to study the effect of 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor inhibition on inflammation and pain. It has also been used to investigate the role of 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide receptor in cancer progression and metastasis.
properties
IUPAC Name |
1-[2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-3-18-6-8-20(9-7-18)26(31(29,30)21-10-4-17(2)5-11-21)16-22(27)25-14-12-19(13-15-25)23(24)28/h4-11,19H,3,12-16H2,1-2H3,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNBXNAPRRFMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)


![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)

![1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)
![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)


![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate](/img/structure/B4990144.png)
